(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound characterized by its unique benzofuroxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuroxazinone core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the dimethoxybenzyl groups: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the dimethoxybenzyl groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler benzofuroxazinone compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for further study in biochemical assays and drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new pharmaceuticals targeting specific pathways or diseases.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylaminobenzoic (3,4-dimethoxybenzylidene)hydrazide
- 4-(3,3-Diethylureido)benzoic (3,4-dimethoxybenzylidene)hydrazide
Uniqueness
What sets (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one apart is its unique benzofuroxazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-22-8-5-17(11-24(22)33-3)12-26-27(30)19-7-10-21-20(28(19)36-26)15-29(16-35-21)14-18-6-9-23(32-2)25(13-18)34-4/h5-13H,14-16H2,1-4H3/b26-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBQSKJARCHCA-ZRGSRPPYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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